molecular formula C18H21N3OS B4562612 N-(2,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(2,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No.: B4562612
M. Wt: 327.4 g/mol
InChI Key: ZDVSISYKRUWIGL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14053348 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques and Reactivity : The synthesis of hydrazinecarbothioamide derivatives, including compounds structurally related to N-(2,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, typically involves reactions with various isothiocyanates, aldehydes, or ketones. These methods allow for the creation of diverse compounds with potential biological activities. For instance, compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties have shown excellent antioxidant activity (Barbuceanu et al., 2014).

Biological Evaluation and Potential Applications : Synthesized compounds have been evaluated for a range of biological activities, including antioxidant, anticonvulsant, and anticancer activities. For example, novel benzenesulfonamide derivatives synthesized through reactions involving hydrazine hydrate demonstrated significant in vitro antitumor activity against specific cell lines (Fahim & Shalaby, 2019).

Potential Applications in Material Science and Biochemistry

Corrosion Inhibition : Research has investigated the application of thiosemicarbazide derivatives as corrosion inhibitors for metals in acidic media. The effectiveness of these compounds in protecting metals from corrosion suggests potential industrial applications (Ebenso, Isabirye, & Eddy, 2010).

Optical and Fluorescence Probes : Some hydrazinecarbothioamide derivatives have been explored as optical probes for the detection of metal ions, demonstrating potential utility in environmental monitoring and analytical chemistry ([Shi et al., 2016](https://consensus.app/papers/simplestructured-hydrazinecarbothioamide-derivatived-shi/11f9c3e9cf6b502d90069fb20697c5c9/?utm_source=chatgpt)).

Environmental and Analytical Applications

Detection of Toxic Substances : A ratiometric fluorescent probe designed for the detection of hydrazine, utilizing a derivative of hydrazinecarbothioamide, showed potential for quantitative determination in environmental water systems and fluorescence imaging in biological samples, highlighting the compound's utility in environmental and health safety (Zhu et al., 2019).

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-13-8-10-16(14(2)12-13)19-18(23)21-20-17(22)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVSISYKRUWIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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